2,2,4,4,6,8,8-Heptamethylnonane

Overview

Description

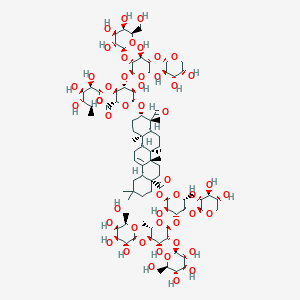

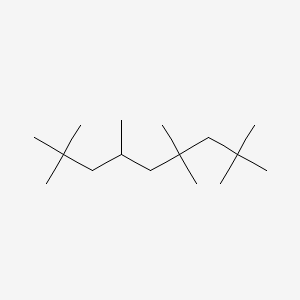

2,2,4,4,6,8,8-Heptamethylnonane: is a highly branched alkane with the molecular formula C16H34 . It is a colorless liquid at room temperature and is known for its low reactivity due to the absence of functional groups. This compound is often used as a reference standard in various chemical and industrial applications due to its well-defined structure and properties .

Mechanism of Action

Target of Action

2,2,4,4,6,8,8-Heptamethylnonane, also known as iso-cetane, is a highly branched alkane . It is primarily used as a reference compound for determining cetane ratings, which measure the combustion speed of diesel fuel . Therefore, its primary targets are the combustion mechanisms in diesel engines .

Mode of Action

Iso-cetane interacts with its targets (combustion mechanisms) through a series of chemical reactions. The kinetic reaction mechanism for iso-cetane was built using the same 25 reaction types and associated rate expressions as first introduced by Curran et al. 1998 . This mechanism includes both low and high temperature chemical kinetic pathways, allowing predictions to be made in the negative temperature coefficient region, which is important for low temperature combustion .

Biochemical Pathways

These reactions involve the breaking and forming of chemical bonds, leading to the release of energy .

Pharmacokinetics

Its physical properties, such as boiling point (5132 K ) and density (0.793 g/mL at 25°C ), influence its behavior in the combustion process.

Result of Action

The combustion of this compound results in the release of energy, which is harnessed in diesel engines to provide power . The efficiency and characteristics of this combustion process are influenced by the structure and properties of the compound .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . For example, its combustion characteristics can change under different temperatures, affecting the efficiency and emissions of the diesel engine . Additionally, it has been used to study the effects of loading and aging pyrene in soils , indicating that its behavior can also be influenced by environmental conditions in non-combustion contexts.

Biochemical Analysis

Biochemical Properties

2,2,4,4,6,8,8-Heptamethylnonane plays a significant role in biochemical reactions, particularly in studies involving hydrophobic interactions. It has been used to study the effects of loading and aging pyrene in soils and its long-term effect on the cell surface hydrophobicity of hexane-degrading Pseudomonas aeruginosa and toluene-degrading Pseudomonas putida strains . The compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to affect the hydrophobicity of cell surfaces, which can impact the interaction between cells and their environment.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modify the cell surface hydrophobicity, which in turn affects the interaction of cells with their surroundings . This alteration in cell surface properties can lead to changes in cellular adhesion, motility, and overall cell behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through hydrophobic interactions with biomolecules. It can bind to hydrophobic regions of proteins and enzymes, potentially inhibiting or activating their functions. The compound’s interaction with cell membranes can also lead to changes in membrane fluidity and permeability, affecting the transport of molecules across the membrane . These molecular interactions can result in alterations in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under various conditions, but its effects on cells may vary depending on the duration of exposure . Long-term exposure to this compound can lead to sustained changes in cell surface hydrophobicity and cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior and potential toxicity . Studies have indicated that there are threshold effects, where the compound’s impact becomes more pronounced at certain concentrations. High doses of this compound can result in adverse effects, including toxicity and disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The compound’s metabolism can influence metabolic flux and the levels of metabolites within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within specific cellular compartments can influence its overall activity and effects on cellular function.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6,8,8-Heptamethylnonane typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where a suitable alkyl halide reacts with an alkane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often employs catalytic cracking and isomerization processes. These methods allow for the efficient conversion of larger hydrocarbons into the desired branched structure. The use of zeolite catalysts is common in these processes, providing high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4,6,8,8-Heptamethylnonane primarily undergoes combustion reactions due to its saturated hydrocarbon nature. It can also participate in halogenation reactions under specific conditions.

Common Reagents and Conditions:

Combustion: Requires oxygen and typically occurs at high temperatures.

Halogenation: Involves halogens such as chlorine or bromine, often in the presence of light or a radical initiator.

Major Products Formed:

Combustion: Produces carbon dioxide and water.

Halogenation: Forms halogenated derivatives of this compound.

Scientific Research Applications

2,2,4,4,6,8,8-Heptamethylnonane is used in various scientific research applications, including:

Chemistry: As a reference standard for gas chromatography and mass spectrometry.

Biology: To study the effects of hydrophobic compounds on cell membranes.

Medicine: Investigated for its potential effects on liver enzyme activity and peroxisome proliferation.

Industry: Used as a model compound in the development of synthetic fuels and lubricants

Comparison with Similar Compounds

Properties

IUPAC Name |

2,2,4,4,6,8,8-heptamethylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34/c1-13(10-14(2,3)4)11-16(8,9)12-15(5,6)7/h13H,10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLJODPNBNEBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CC(C)(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052101 | |

| Record name | 2,2,4,4,6,8,8-Heptamethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2,2,4,4,6,8,8-Heptamethylnonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | 2,2,4,4,6,8,8-Heptamethylnonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4390-04-9 | |

| Record name | (±)-2,2,4,4,6,8,8-Heptamethylnonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4390-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4,6,8,8-Heptamethylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004390049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4390-04-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonane, 2,2,4,4,6,8,8-heptamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4,4,6,8,8-Heptamethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCETANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LP0677305 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of HMN is C16H34, and its molecular weight is 226.44 g/mol.

A: While specific spectroscopic data isn't extensively discussed in the provided research, techniques like gas chromatography-mass spectrometry (GC-MS) [, , , ] and gas chromatography × gas chromatography with flame ionization detection (GC × GC/FID) [] are frequently employed to analyze HMN in fuel mixtures.

A: Studies demonstrate that HMN's viscosity and density can be accurately measured at high pressures (up to 250 MPa) and temperatures (up to 530 K) using techniques like rolling-ball viscometry. []

A: Research shows that HMN is compatible with various materials, including steel surfaces, where its adsorption behavior has been studied. [] It has also been used as a non-biodegradable solvent in studies involving bacteria and polycyclic aromatic hydrocarbons. [, , , , ]

A: HMN is a primary reference fuel for determining cetane ratings due to its high cetane number. [, ] It's also a key component in surrogate fuel mixtures for diesel and jet fuels. [, , , , , , , ]

A: Studies indicate that HMN, with its highly branched structure, exhibits different combustion characteristics compared to linear alkanes like n-hexadecane. These differences are evident in droplet combustion studies examining parameters like burning rate, ignition delay, and flame dynamics. []

A: Yes, detailed chemical kinetic models have been developed to simulate the combustion of HMN, providing valuable insights into its oxidation pathways and ignition characteristics. [, , , ] These models contribute to our understanding of fuel combustion processes in engines.

A: At 293.15 K, HMN exhibits a density of approximately 784 kg·m-3, a viscosity around 3.71 mPa·s, and a speed of sound close to 1285 m·s-1. [] These values can vary with temperature and pressure.

A: Researchers employ various techniques to measure these properties, including densimetry for density, viscometry (e.g., rolling-ball viscometer, capillary viscometer) for viscosity, and specialized instruments for speed of sound measurements. [, , , ]

A: Researchers study such mixtures to develop surrogate fuels that mimic the properties of complex fuels like diesel and jet fuel. [, , , , , , ] HMN is often combined with other hydrocarbons (linear alkanes, cycloalkanes, aromatics) in varying proportions to achieve desired fuel characteristics.

A: The properties of these mixtures often deviate from ideal behavior. For example, excess molar volumes can be positive or negative depending on the specific components and their interactions. [, , ] These deviations provide insights into the molecular interactions within the mixtures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

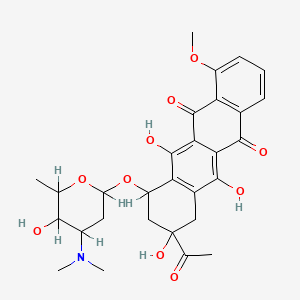

![N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide](/img/structure/B1194766.png)